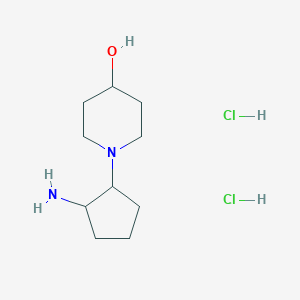

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 2089257-92-9 . It has a molecular weight of 257.2 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, including “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride”, has been a topic of interest in the pharmaceutical industry . These compounds are obtained via an efficient synthetic route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The InChI code for “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” is 1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H . This indicates the presence of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” include a molecular weight of 257.2 , and it is typically found in powder form . The compound is usually stored at room temperature .Scientific Research Applications

Electrochemical Cyanation of Secondary Piperidines

A study by Lennox et al. (2018) introduces an electrochemical method for the cyanation of piperidines, aiming to diversify pharmaceutical building blocks without needing N-H bond protection. This process uses ABNO as a catalytic mediator, enabling the synthesis of unnatural amino acids through a low-potential, mediated electrolysis compatible with various substituents (Lennox et al., 2018).

Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines

Boto et al. (2001) describe a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-β-iodination of alpha-amino acids. This process introduces a trans relationship between C-2 and C-3 substituents, providing a pathway to synthesize compounds present in many natural products (Boto et al., 2001).

Modular Synthesis of Chiral 1,2-Dihydropyridines

Mu et al. (2021) report a modular synthesis approach for chiral 1,2-dihydropyridines, which are precursors to piperidines and pyridines, common in pharmaceuticals. Their method features a Mannich/Wittig/cycloisomerization sequence, highlighting the potential for creating diverse, bioactive piperidine derivatives (Mu et al., 2021).

Synthesis and Analysis of 3-Hydroxypipecolic Analogs

Kim et al. (2007) develop a stereoselective synthesis approach for substituted piperidines, including 3-hydroxypipecolic acid analogs. Their method involves regioselective and diastereoselective amination, contributing to the understanding of piperidine geometry and potential pharmacological applications (Kim et al., 2007).

Safety and Hazards

The safety information for “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name |

1-(2-aminocyclopentyl)piperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPXFMJPOWJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2CCC(CC2)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)

![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)

![N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide](/img/structure/B2740241.png)